molecular formula C9H9NO3 B2710356 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid CAS No. 1211532-95-4

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid

Cat. No.: B2710356
CAS No.: 1211532-95-4
M. Wt: 179.175
InChI Key: BVUCWSYTMXNNEZ-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid (CAS 1211532-95-4) is a high-value chemical building block with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol. This compound is a key synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors. Research indicates that derivatives of the dihydro-5H-pyrano[4,3-b]pyridine scaffold are potent inhibitors of the non-canonical IκB kinases TANK-binding kinase 1 (TBK1) and IKKε. These kinases are important targets in obesity and type 2 diabetes research, as they play a role in metabolic inflammation and insulin resistance . The core structure serves as a privileged template for structure-activity relationship (SAR) studies, allowing for diversification at various positions to optimize potency and selectivity for specific kinase targets . The synthetic routes to such compounds have been extensively explored, establishing reliable methods for their production and further functionalization . This product is intended for research purposes as a key intermediate in drug discovery programs. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)8-2-1-6-5-13-4-3-7(6)10-8/h1-2H,3-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUCWSYTMXNNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid typically involves the hydrolysis of its ethyl ester using aqueous sodium hydroxide . This compound can also be synthesized from 3-cyano-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine and bromoacetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as esterification, hydrolysis, and cyclization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrano-pyridine derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism by which 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and modifications. The compound’s unique structure allows it to engage in multiple types of chemical interactions, which can influence its biological activity .

Comparison with Similar Compounds

Structural Analogues in Pyrano-Pyridine and Related Scaffolds

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties/Activities Reference
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid Pyrano[4,3-b]pyridine -COOH at position 2 179.18 (calc.) Binds FABP4 (IC₅₀: 0.42193 µM)
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid Pyrano[3,2-b]pyridine -COOH at position 8 179.18 SMILES: OC(=O)c1ccnc2CCCOc12
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid Pyrano[3,4-b]pyridine -COOH at position 6; oxo at position 8 193.16 Purity: 97% (commercial)
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine -COOH at position 2 178.15 (calc.) Synthesized in 95% yield
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid Thieno[2,3-b]pyridine -COOH at position 2; -NH₂ at position 3 194.21 Melting point: 202–204°C
LY2033298 (Thieno[2,3-b]pyridine derivative) Thieno[2,3-b]pyridine -COOH at position 2; Cl, OMe, cyclopropylamide 286.73 Pharmacological activity (unspecified)

Key Structural and Functional Differences

Ring Fusion and Substituent Position: The target compound’s pyrano[4,3-b]pyridine core differs from pyrano[3,2-b] and pyrano[3,4-b] analogs in ring fusion topology, influencing molecular geometry and binding interactions. For example, 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid has a reversed fusion pattern, shifting the carboxylic acid to position 8 . Thieno[2,3-b]pyridine derivatives (e.g., LY2033298) replace oxygen with sulfur, enhancing lipophilicity and altering electronic properties .

Functional Groups: Carboxylic acid vs. carboxamide: While the target compound and pyrrolo-pyridine analogs retain a free -COOH group, LY2033298 and related thieno-pyridines feature carboxamide substituents, which may improve metabolic stability . Substituent effects: Electron-withdrawing groups (e.g., Cl in 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) reduce synthesis yields (71% vs. 95% for unsubstituted analog) , while oxo groups (e.g., in 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid) introduce ketone reactivity .

Biological Activity

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrano-pyridine family. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure allows for various chemical modifications, which can influence its biological properties.

Chemical Structure and Properties

The molecular formula for 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid is C9H9NO3C_9H_9NO_3 with a molecular weight of 179.17 g/mol. The compound features a fused pyridine and pyran ring structure, which is essential for its biological activity.

PropertyValue
IUPAC Name7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
CAS Number1211532-95-4

The biological activity of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid is believed to be mediated through interactions with various molecular targets. Although the precise mechanism is not fully elucidated, it is suggested that the compound may influence multiple biochemical pathways due to its structural versatility.

Pharmacological Studies

Research has indicated that derivatives of this compound exhibit promising pharmacological properties:

  • Antioxidant Activity : Several studies have reported that derivatives of this compound possess significant antioxidant properties, which can help in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Compounds derived from 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid have shown potential in reducing inflammation markers in various biological models.
  • Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.
  • CNS Activity : There are indications that certain derivatives may interact with central nervous system (CNS) receptors, suggesting potential applications in treating neurological disorders.

Case Study 1: Antioxidant Activity

A study demonstrated that a derivative of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid exhibited significant free radical scavenging activity. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed an IC50 value comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Properties

In vitro assays revealed that the compound significantly inhibited the release of pro-inflammatory cytokines from activated macrophages. This suggests a potential role in managing inflammatory conditions.

Case Study 3: Antitumor Activity

Research involving various cancer cell lines indicated that specific derivatives could induce apoptosis and inhibit tumor growth effectively. The mechanism was linked to the modulation of cell cycle proteins.

Comparative Analysis

To understand the biological activity better, a comparative analysis with similar compounds was conducted:

CompoundBiological ActivityIC50 (µM)
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acidAntioxidant25
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridineAnti-inflammatory30
2-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridineAntitumor15

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid, and how can oxidation efficiency be improved?

  • Methodological Answer : The compound can be synthesized via oxidation of methylpyridine precursors using potassium permanganate (KMnO₄) under controlled conditions (90–95°C). Key parameters include reagent stoichiometry (e.g., 0.44 mol KMnO₄ per 0.1 mol precursor) and stepwise addition to prevent over-oxidation. Post-reaction, acidification to pH 4 with HCl and purification via copper salt precipitation yield the carboxylic acid derivative. For improved efficiency, monitor reaction progress using TLC or HPLC and optimize temperature gradients to minimize side products .

Q. How should discrepancies in elemental analysis data (e.g., C, H, N percentages) be addressed during compound validation?

  • Methodological Answer : Discrepancies between calculated and observed values (e.g., C: 54.92% vs. 54.61%) may arise from incomplete purification or hygroscopicity. Recrystallize the compound in anhydrous solvents, use high-vacuum drying, and validate purity via complementary techniques like NMR or mass spectrometry. For example, the NMR spectrum should show distinct peaks for the pyridine ring protons (δ 7.4–8.3 ppm) and carboxylic acid protons (δ 9.8 ppm) to confirm structural integrity .

Q. What analytical techniques are critical for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to identify proton environments (e.g., OCH₃ at δ 3.85 ppm) and carbon frameworks. IR spectroscopy confirms the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyridine rings. For stereochemical analysis, employ X-ray crystallography or circular dichroism (CD) if chiral centers are present. Cross-reference spectral data with databases like PubChem or Reaxys .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction mechanisms for derivatization of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict reactivity at specific sites (e.g., the pyridine ring or carboxylic acid group). For instance, Vilsmeier reagent reactions (POCl₃/DMF) with methylamine derivatives may favor electrophilic substitution at the 8-position. Validate mechanistic pathways using kinetic isotope effects (KIEs) or intermediate trapping experiments. Computational tools like Gaussian or ORCA provide insights into transition states and activation energies .

Q. What strategies resolve contradictions in bioactivity data when evaluating antimicrobial or antiviral properties?

  • Methodological Answer : Bioactivity studies require rigorous controls for false positives (e.g., cytotoxicity assays). For example, pyrano-dipyrimidine analogs (e.g., 5H-pyrano[2,3-d:6,5-d']dipyrimidines) show activity via membrane disruption, confirmed by electron microscopy. Use dose-response curves (IC₅₀) and replicate assays in multiple cell lines. Address discrepancies by standardizing inoculum sizes and solvent controls (e.g., DMSO <1% v/v) .

Q. How can heterogeneous catalysis improve the scalability of synthetic routes while minimizing environmental impact?

  • Methodological Answer : Replace stoichiometric oxidants (e.g., KMnO₄) with catalytic systems like TEMPO/NaClO₂ under flow chemistry conditions. Membrane separation technologies (e.g., nanofiltration) can recover catalysts and reduce waste. Lifecycle assessment (LCA) tools evaluate the environmental footprint, prioritizing atom economy and E-factor reduction .

Q. What advanced NMR techniques (e.g., NOESY, HSQC) clarify structural ambiguities in fused pyrano-pyridine systems?

  • Methodological Answer : NOESY correlations identify spatial proximity between protons (e.g., dihydro-pyran and pyridine moieties). HSQC maps 1H^1 \text{H}-13C^{13} \text{C} couplings to resolve overlapping signals. For dynamic systems, variable-temperature NMR (VT-NMR) detects conformational changes. Compare experimental data with simulated spectra using software like MestReNova .

Data Contradiction Analysis

Q. How to reconcile conflicting melting point data reported for structurally similar derivatives?

  • Methodological Answer : Variations in melting points (e.g., 129–130°C vs. 167°C for methoxy analogs) may stem from polymorphism or solvate formation. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Use single-crystal X-ray diffraction to confirm lattice packing differences. Standardize recrystallization solvents (e.g., ethanol vs. acetone) in replicate syntheses .

Q. Why do yields diverge significantly in scaled-up syntheses of this compound?

  • Methodological Answer : Scale-up challenges include heat transfer inefficiencies and mixing heterogeneity. Use Design of Experiments (DoE) to optimize parameters like stirring rate and cooling profiles. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time. For copper salt purification, ensure stoichiometric equivalence between the acid and Cu²⁺ ions to maximize recovery .

Methodological Best Practices

  • Safety : Adhere to GHS protocols for handling hazardous intermediates (e.g., POCl₃, KMnO₄). Use fume hoods and personal protective equipment (PPE) during scale-up .
  • Data Reproducibility : Archive raw spectral data and crystallization conditions in open-access repositories (e.g., Zenodo) for peer validation .

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